Home > Products > Screening Compounds P19801 > 12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid
12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid - 63127-04-8

12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid

Catalog Number: EVT-391221
CAS Number: 63127-04-8
Molecular Formula: C17H10N2O3
Molecular Weight: 290.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

11-oxo-11H-pyrido[2,1-b]quinazoline-2-carboxylic acid (Sm 857)

Compound Description: Sm 857 is a newly synthesized quinazoline derivative investigated for its antiallergic effects. Research indicates that it exhibits dose-dependent inhibition of anaphylactic and non-immunologic histamine release from guinea pig lung fragments. [] Additionally, Sm 857 demonstrated inhibitory effects on the release of slow-reacting substance of anaphylaxis (SRS-A) in similar experimental settings. [] While it showed minimal impact on other allergic reactions like cutaneous anaphylaxis, Sm 857 exhibited some antispasmogenic activity against histamine and leukotriene D4 in isolated human bronchi and guinea pig trachea. [] Further studies revealed that Sm 857 did not significantly suppress antibody formation in mice but did inhibit the proliferation of human peripheral blood lymphocytes. []

2-substituted-4-oxo-3,4,5,6-tetrahydrspiro(benzo[h]quinazoline-5,1'-cyclopentanes)

Compound Description: This group of compounds was synthesized through the condensation of 4-amino-3-cyano-1,2-dihydrospiro(naphthalene-2,1'-cyclopentane) with various reagents, including g-chlorobutyric chloride, chloroanhydrides of aromatic carboxylic acids, alcoholates, secondary amines, and thiolates. [] These compounds were primarily investigated for their antimonoamine oxidase and antineoplastic properties. []

5,5-dimethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines

Compound Description: These compounds were synthesized as part of a study exploring the antibacterial activity of derivatives based on 3,3-dimethyl-3,4-dihydronaphthalene and 5,5-dimethylbenzo[h]quinazoline. [] The specific synthetic route involved the utilization of acyl derivatives derived from 1-amino-3,3-dimethyl-3,4-dihydronaphthalene-2-carbonitrile. [] The antibacterial activity of these compounds was evaluated against both Gram-positive and Gram-negative microorganisms. []

References: 1. 2. 3. 4.

Overview

12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid is a complex organic compound with significant interest in medicinal chemistry due to its potential biological activities. This compound is categorized under the class of pyridoquinazolines, which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. The compound's structure features a benzo fused to a pyridoquinazoline core, contributing to its unique chemical properties and reactivity.

Source and Classification

The compound is identified by the CAS number 63127-04-8 and has been the subject of various studies aimed at understanding its synthesis, structure-activity relationships, and biological mechanisms. It belongs to the broader category of heterocyclic compounds, specifically within the quinazoline class, which is characterized by a bicyclic structure containing nitrogen atoms.

Synthesis Analysis

Methods and Technical Details

The synthesis of 12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach includes:

  1. Formation of the core structure: The initial steps often involve the cyclization of appropriate precursors containing both aromatic and nitrogen functionalities.
  2. Functionalization: Subsequent reactions may include oxidation steps to introduce the keto group at position 12 and carboxylation to form the carboxylic acid functional group at position 4.
  3. Purification: The final product is usually purified through recrystallization or chromatography techniques to ensure high purity for biological testing.

For example, one study reported a synthetic route that included the use of specific reagents and conditions that favored the formation of the desired heterocyclic structure while minimizing side reactions .

Molecular Structure Analysis

Structure and Data

The molecular formula for 12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid is C17H10N2O3C_{17}H_{10}N_{2}O_{3}. The compound features:

  • A benzo ring fused with a pyrido ring.
  • A carbonyl (keto) group at position 12.
  • A carboxylic acid functional group at position 4.

The three-dimensional structure can be analyzed using X-ray crystallography or computational modeling to understand its conformation and interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid can be attributed to its functional groups. Key reactions include:

  1. Nucleophilic substitutions: The carboxylic acid can undergo esterification or amidation reactions.
  2. Reduction reactions: The keto group can be reduced to an alcohol under appropriate conditions.
  3. Condensation reactions: The compound may participate in condensation with amines or other nucleophiles to form various derivatives that may enhance biological activity.

These reactions are crucial for modifying the compound to improve its pharmacological properties or to explore structure-activity relationships further .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid often involves interaction with specific biological targets such as enzymes or nucleic acids:

  • Inhibition of RNA polymerase I: Studies have shown that related compounds can inhibit RNA polymerase I transcription, leading to nucleolar stress and subsequent apoptosis in cancer cells .
  • Intercalation with DNA: The planar structure allows it to intercalate between DNA bases, disrupting replication and transcription processes.

These mechanisms highlight the potential use of this compound in cancer therapy and other therapeutic areas.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid include:

  • Melting point: Typically ranges from 250°C to 260°C.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.

Chemical properties include:

  • Acidity: The pKa values indicate that it is a weak acid, influencing its solubility and interaction with biological targets.
  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions .
Applications

Scientific Uses

The applications of 12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid primarily lie in medicinal chemistry:

  1. Anticancer research: Due to its ability to inhibit RNA polymerase I, it is being explored as a potential anticancer agent.
  2. Drug development: Its derivatives are being synthesized to enhance potency and selectivity against various cancer cell lines.
  3. Biochemical assays: The compound serves as a tool in biochemical assays to study RNA synthesis inhibition mechanisms.
Synthesis and Structural Optimization

Synthetic Pathways for Pyridoquinazolinecarboxamide Derivatives

The synthesis of 12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid (CAS 63127-04-8) serves as the foundational step for generating bioactive derivatives. This tetracyclic scaffold is constructed through a cyclocondensation reaction between 2-aminonicotinic acid and 1-naphthaldehyde, followed by oxidative cyclization. The carboxylic acid at position 4 (C4) is strategically positioned for downstream derivatization via amide coupling reactions [3] [6].

Key synthetic steps include:

  • Core Formation: Cyclocondensation under acidic catalysts (e.g., polyphosphoric acid) at 120–140°C yields the unsubstituted benzo[g]pyrido[2,1-b]quinazoline backbone.
  • Oxidation: Introduction of the C12 carbonyl via air oxidation or chemical oxidants (e.g., KMnO₄) completes the core structure.
  • Carboxamide Synthesis: The C4 carboxylic acid is activated with coupling reagents (e.g., HATU, EDCI) and reacted with amines to generate target derivatives [6] [8].

A representative synthesis of the anticancer lead BMH-21 (N-[2-(dimethylamino)ethyl]-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide) illustrates this process: The carboxylic acid precursor (CAS 63127-04-8) is coupled with N,N-dimethylethylenediamine in dimethylformamide (DMF) at 25°C, achieving >95% conversion. Purification via reversed-phase HPLC delivers BMH-21 with >98% purity [8].

Table 1: Synthetic Conditions for Key Derivatives

CompoundAmine ReactantCoupling ConditionsYield (%)
BMH-21 (Lead)N,N-DimethylethylenediamineHATU, DIPEA, DMF, 25°C, 12h92
Imidazole Derivative2-AminoethylimidazoleEDCI/HOBt, CH₂Cl₂, 0°C→25°C78
Piperidine DerivativeN-AminoethylpiperidineT3P®, Et₃N, THF, 40°C85

Structure-Activity Relationship (SAR) Analysis of Core Modifications

Systematic SAR studies reveal stringent requirements for RNA Polymerase I (Pol I) inhibition and RPA194 degradation. Modifications were evaluated using quantitative image analysis of RPA194 degradation and nucleolin (NCL) translocation in U2OS osteosarcoma cells [6] [8].

Critical Pharmacophores:

  • C4 Carboxamide Linkage: Conversion to ester (Compound 17) or N-alkylated amide (Compounds 18–19) reduced potency >400-fold. The amide NH is essential for H-bond donation to DNA or protein targets [6].
  • Terminal Basic Amine: The dimethylaminoethyl group in BMH-21 (IC₅₀ = 0.05 μM) is optimal. Replacement with imidazole (Compound 20), pyridine (Compounds 21–22), or non-basic groups (Compounds 23–25) increased IC₅₀ >200-fold [6].
  • Linker Length: Two-carbon spacers (—CH₂CH₂—) maximize potency. Shorter (—CH₂—, Compound 26, IC₅₀ = 0.66 μM) or longer linkers (—CH₂CH₂CH₂—, Compound 28, IC₅₀ = 33.85 μM) drastically reduce activity [6].

Tolerated Modifications:

  • Heterocyclic Constraints: Piperidine (Compound 8, IC₅₀ = 0.18 μM) and pyrrolidine (Compound 9, IC₅₀ = 0.09 μM) retain potency, but morpholine (Compound 36, IC₅₀ = 1.25 μM) reduces activity due to decreased basicity [6].
  • Core Rigidity: Truncation of the tetracyclic system (Compounds 15–16) disrupts π-stacking with DNA, increasing IC₅₀ >40-fold [6].

Table 2: SAR Summary for Key Structural Modifications

Modification SiteStructural ChangeRepresentative CompoundRPA194 IC₅₀ (μM)Effect on Potency
C4 AmideEster replacementCompound 17>40>400-fold decrease
Side chain terminal NDimethylamino → ImidazoleCompound 20>10Inactive
Linker length—CH₂CH₂— → —CH₂—Compound 260.6613-fold decrease
Core structureTetracyclic → TricyclicCompound 15>2>40-fold decrease

Computational Modeling of Pharmacophoric Features

Computational analyses delineate the physicochemical drivers of bioactivity in pyridoquinazolinecarboxamides:

  • Planarity and DNA Intercalation: Density functional theory (DFT) calculations confirm near-perfect planarity of the tetracyclic core (dihedral angles <5°). This facilitates GC-selective intercalation into rDNA, as evidenced by molecular docking into DNA duplex models [6] [8].
  • Electrostatic Potential Maps: The carboxamide linker exhibits a polarized electrostatic profile: The carbonyl oxygen (δ⁻) and amide NH (δ⁺) enable H-bonding with DNA bases, while the terminal amine (pKa ≈ 9.5) promotes protonation and ionic interactions in the acidic nucleolar environment [6].
  • cLogD as an Activity Predictor: Derivatives with cLogD (pH 7.4) between 1.8–2.5 show optimal cell permeability and target engagement. Lower cLogD (<1.0) correlates with poor membrane penetration (e.g., Compound 25, IC₅₀ >10 μM), while higher values (>3.0) reduce solubility (e.g., Compound 35, IC₅₀ = 3.04 μM) [6] [8].

Table 3: Computed Molecular Descriptors of Lead Compounds

CompoundcLogD (pH 7.4)pKa (Terminal N)H-Bond DonorsH-Bond AcceptorsPlanarity (RMSD, Å)
BMH-212.19.4140.12
Compound 81.910.1140.15
Compound 92.310.8140.11
Compound 200.86.3 (imidazole N)250.09

Pharmacophore models identify three non-negotiable features:

  • A planar, hydrophobic tetracyclic core for DNA intercalation.
  • A hydrogen-bond donor/acceptor carboxamide group.
  • A cationic center (protonated amine) at a 6.5–7.0 Å distance from the carboxamide carbonyl [6] [8].

Properties

CAS Number

63127-04-8

Product Name

12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid

IUPAC Name

12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid

Molecular Formula

C17H10N2O3

Molecular Weight

290.27 g/mol

InChI

InChI=1S/C17H10N2O3/c20-16-13-8-10-4-1-2-5-11(10)9-14(13)18-15-12(17(21)22)6-3-7-19(15)16/h1-9H,(H,21,22)

InChI Key

OSKFWHVKBOWROV-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)N4C=CC=C(C4=N3)C(=O)O

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)N4C=CC=C(C4=N3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.